molecular formula C18H34N4O4 B12107356 Oxalic acid;2-pyrrolidin-2-ylpyrrolidine

Oxalic acid;2-pyrrolidin-2-ylpyrrolidine

Cat. No.: B12107356
M. Wt: 370.5 g/mol
InChI Key: VSBQBHKEKBYWIP-UHFFFAOYSA-N
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Description

Oxalic acid;2-pyrrolidin-2-ylpyrrolidine is a salt formed by the combination of oxalic acid (a dicarboxylic acid, $ C2H2O_4 $) and 2-pyrrolidin-2-ylpyrrolidine (a bicyclic amine). This compound is structurally characterized by:

  • Oxalic acid moiety: Provides acidic properties and chelation capabilities.

For example, 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid (CAS 2034207-82-2) shares structural similarities, with a molecular weight of 218.25 g/mol and applications in organic synthesis .

Properties

Molecular Formula

C18H34N4O4

Molecular Weight

370.5 g/mol

IUPAC Name

oxalic acid;2-pyrrolidin-2-ylpyrrolidine

InChI

InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)

InChI Key

VSBQBHKEKBYWIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-pyrrolidin-2-ylpyrrolidine typically involves the reaction of oxalic acid with pyrrolidine derivatives. One common method is the condensation reaction between oxalic acid and 2-pyrrolidin-2-ylpyrrolidine under acidic conditions. This reaction can be facilitated by using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency of the synthesis process, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-pyrrolidin-2-ylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of oxalic acid;2-pyrrolidin-2-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, influencing their activity and function. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer effects . The oxalic acid component can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Oxalic Acid Salts with Amines

Compound Name Molecular Weight (g/mol) Key Features Applications References
Oxalic acid;N-phenyl-N-(1-prop-2-enylpyrrolidin-3-yl)propanamide 348.17 Combines oxalic acid with a pyrrolidine-based amide; enhanced solubility in polar solvents. Pharmaceutical intermediates
2-(Pyrrolidin-1-yl)propan-1-amine; oxalic acid 218.25 Bicyclic amine-oxalic acid salt; 95% purity; used in lab-scale synthesis. Catalysis, organic reactions
Oxalic acid;1,1,3-trimethyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea N/A Urea-pyrrolidine hybrid; exhibits chelation properties. Metal ion sequestration

Key Observations :

  • Oxalic acid salts with amines generally exhibit improved solubility in aqueous and polar solvents compared to free oxalic acid, due to ionic interactions .
  • The pyrrolidine moiety enhances basicity, enabling applications in catalysis (e.g., asymmetric synthesis) .

Pyrrolidine and Oxalic Acid Derivatives

Compound Name Molecular Weight (g/mol) Key Features Applications References
2-Oxo-1-pyrrolidineacetic acid 143.14 Cyclic amide with a carboxylic acid group; high thermal stability. Drug delivery systems
L-5-Oxo-2-pyrrolidinecarboxylic acid 129.11 Naturally occurring metabolite; chiral center for enantioselective synthesis. Biomedical research
Pyrrolidin-2-one (2-Pyrrolidone) 85.11 Simple cyclic lactam; excellent solvent for polymers. Industrial solvents

Key Observations :

  • Derivatives like 2-Oxo-1-pyrrolidineacetic acid exhibit lower acidity (pKa ~4.5) compared to oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14), reducing reactivity in acidic environments .
  • Pyrrolidin-2-one lacks the carboxylic acid group, limiting its chelation utility but enhancing solvent compatibility .

Pyridine-Oxalic Acid Hybrids

Compound Name Molecular Weight (g/mol) Key Features Applications References
Oxalic acid 1-(2-pyridyl)amide 182.15 Pyridine-oxalic acid conjugate; acts as a ligand in coordination chemistry. Metal-organic frameworks (MOFs)
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid 206.18 Heterocyclic hybrid; moderate solubility in DMSO. Antimicrobial agents

Key Observations :

  • Oxalic acid 1-(2-pyridyl)amide demonstrates stronger metal-binding affinity than oxalic acid alone, useful in MOF synthesis .
  • Pyridine hybrids often exhibit lower thermal stability compared to pyrrolidine derivatives due to aromatic ring rigidity .

Functional and Industrial Comparisons

Acidity and Reactivity

  • Oxalic acid;2-pyrrolidin-2-ylpyrrolidine likely retains the strong acidity of oxalic acid (pKa₁ = 1.25), enabling applications in metal dissolution (e.g., iron, uranium) .
  • In contrast, 2-Oxo-1-pyrrolidineacetic acid (pKa ~4.5) is less reactive but more suitable for pH-sensitive processes .

Catalytic Performance

  • Pyrrolidine derivatives (e.g., 2-pyrrolidin-2-ylpyrrolidine) are widely used in organocatalysis for asymmetric synthesis .
  • Oxalic acid enhances catalytic systems by stabilizing transition states via hydrogen bonding .

Solubility and Stability

  • Oxalic acid salts with amines (e.g., 2-(pyrrolidin-1-yl)propan-1-amine; oxalic acid ) show higher aqueous solubility than pure oxalic acid, critical for homogeneous reactions .
  • Pyridine hybrids (e.g., 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid ) are often soluble in organic solvents like DMSO, broadening industrial applicability .

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